

# (R)-1,4-Diazabicyclo[4.3.0]nonane Structural Analogues: A Technical Guide

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## Compound of Interest

Compound Name: (R)-1,4-Diazabicyclo[4.3.0]nonane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of structural analogues based on the **(R)-1,4-Diazabicyclo[4.3.0]nonane** core. This scaffold has emerged as a versatile platform for the development of novel therapeutics targeting a range of conditions, including cognitive disorders, pain, and cardiovascular diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

## Nootropic Agents: 1,4-Diazabicyclo[4.3.0]nonan-9-one Analogues

Analogue of 1,4-diazabicyclo[4.3.0]nonan-9-one have been identified as a potent new class of nootropic drugs, exhibiting significant cognitive-enhancing properties. Molecular simplification of this bicyclic system has led to the development of piperazine derivatives that retain and, in some cases, exceed the nootropic activity of the parent compounds.

## Quantitative Data: In Vivo Nootropic Activity

The following table summarizes the in vivo nootropic activity of selected 1,4-diazabicyclo[4.3.0]nonan-9-one analogues and their simplified piperazine derivatives. The activity is presented as the Minimal Effective Dose (MED) required to reverse scopolamine-induced amnesia in the mouse passive avoidance test.

Compound ID	Structure	MED (mg/kg, s.c.)	Reference
DM232 (Unifiram)	4-(p-Fluorobenzenesulfonyl)-1,4-diazabicyclo[4.3.0]nonan-9-one	0.001	<a href="#">[1]</a> <a href="#">[2]</a>
DM235 (Sunifiram)	1-Benzoyl-4-propionylpiperazine	0.001	<a href="#">[3]</a> <a href="#">[4]</a>
Compound 7	4-(p-Fluorobenzenesulfonyl)-1,4-diazabicyclo[4.3.0]nonan-9-one	0.001	<a href="#">[1]</a>
Compound 13	1-Benzoyl-4-propionylpiperazine	0.001	<a href="#">[3]</a> <a href="#">[4]</a>
Piracetam	(Reference Compound)	30 (i.p.)	<a href="#">[4]</a>

## Experimental Protocols

The synthesis of the 1,4-diazabicyclo[4.3.0]nonan-9-one core is achieved through a multi-step process starting from 1,4-dibenzyl-2-piperazinecarboxaldehyde.[\[1\]](#)

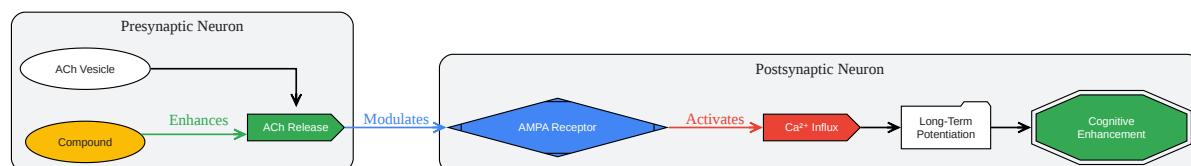
- **Wittig-Horner Reaction:** The starting aldehyde is reacted with the ylide generated from diethyl [1-(methoxycarbonyl)methyl]phosphonate to yield a cis/trans mixture of the corresponding  $\alpha,\beta$ -unsaturated ester.
- **Reduction and Cyclization:** The mixture is then subjected to catalytic hydrogenation (e.g., using Pd/C) to reduce the double bond and effect debenzylation. This is followed by spontaneous cyclization to form the 1,4-diazabicyclo[4.3.0]nonan-9-one core (Compound 1).
- **Acylation/Sulfonylation:** The final analogues are obtained by reacting the bicyclic core with the appropriate acyl or sulfonyl chlorides in the presence of a base (e.g., triethylamine) in an aprotic solvent like acetonitrile.[\[4\]](#)

The passive avoidance test is a widely used behavioral model to assess learning and memory in rodents.[2][3]

- Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
- Training: Mice are placed in the light compartment. When they enter the dark compartment, a mild foot shock is delivered.
- Amnesia Induction: Amnesia is induced by administering an amnesic agent like scopolamine.
- Drug Administration: The test compounds are administered (e.g., subcutaneously or intraperitoneally) at various doses before the training session.
- Retention Test: 24 hours after the training, the mice are placed back in the light compartment, and the latency to enter the dark compartment is measured. An increase in latency is indicative of memory retention and the nootropic effect of the compound.

## Signaling Pathway

The nootropic effects of these compounds are primarily attributed to the enhancement of cholinergic neurotransmission and modulation of AMPA receptors. The proposed mechanism involves an increase in acetylcholine (ACh) release in the cerebral cortex, which in turn facilitates glutamatergic transmission, a key process in learning and memory.



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Nootropic Signaling Pathway

## Sigma Receptor Ligands

**(R)-1,4-Diazabicyclo[4.3.0]nonane** derivatives have also been explored as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological disorders, including neuropathic pain.

## Quantitative Data: Sigma Receptor Binding Affinity

The following table presents the in vitro binding affinities (Ki) of a series of diazabicyclo[4.3.0]nonane analogues for the sigma-1 (S1R) and sigma-2 (S2R) receptors.

Compound ID	n	m	Ki S1R (nM)	Ki S2R (nM)	KiS2R/Ki S1R	Reference
8a	0	0	254 ± 32	148 ± 29	0.6	[5][6][7]
8b	0	1	505 ± 65	289 ± 41	0.6	[5][6][7]
8c	1	1	19 ± 2.5	140 ± 18	7.4	[5][6][7]
8d	0	2	>1000	250 ± 33	-	[5][6][7]
8e	1	2	110 ± 14	201 ± 26	1.8	[5][6][7]
8f	2	2	10 ± 1.3	165 ± 21	16.5	[5][6][7]

n and m refer to the number of methylene units in the linkers connecting the bicyclic core to the terminal phenyl groups.

## Experimental Protocols

The synthesis of these analogues typically starts from the commercially available (S,S)-2,8-diazabicyclo[4.3.0]nonane.

- N-Protection: The secondary amine is first protected, for example, with a Boc group using di-tert-butyl dicarbonate.

- N-Alkylation/Arylation: The other nitrogen is then functionalized via alkylation with appropriate bromoalkylphenyl compounds or through a Buchwald-Hartwig amination with an aryl halide.
- Deprotection: The protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid).
- Final Alkylation: The newly deprotected secondary amine is then alkylated to introduce the second side chain, yielding the final product.

Radioligand binding assays are used to determine the affinity of the compounds for sigma receptors.

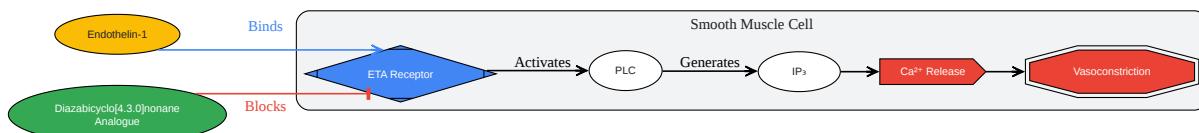
- Tissue Preparation: Membranes are prepared from a suitable source expressing sigma receptors (e.g., guinea pig brain).
- Radioligand: A radiolabeled sigma receptor ligand, such as --INVALID-LINK--pentazocine for S1R and [<sup>3</sup>H]-DTG for S2R, is used.
- Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound are incubated together.
- Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

## Endothelin Receptor Antagonists

The 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid scaffold has been utilized to design peptidomimetic antagonists of the endothelin (ET) receptors, particularly the ETA subtype, which are involved in vasoconstriction and have been implicated in hypertension and other cardiovascular diseases.

## Signaling Pathway of Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that acts through ETA receptors on smooth muscle cells. Antagonists based on the **(R)-1,4-Diazabicyclo[4.3.0]nonane** core can block this interaction, leading to vasodilation.

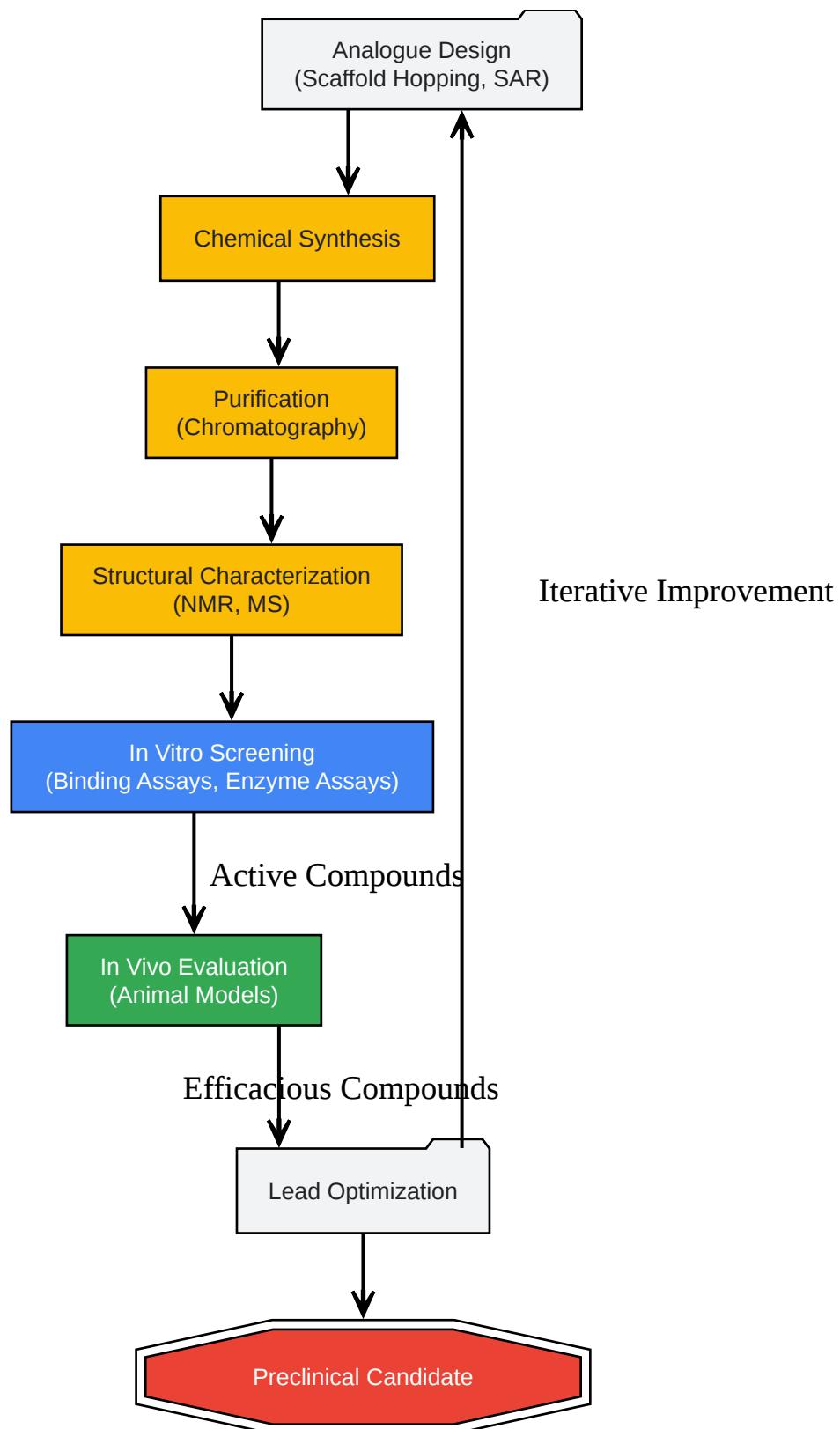


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Endothelin Antagonist Pathway

## Experimental Workflow

The discovery and development of novel therapeutics based on the **(R)-1,4-Diazabicyclo[4.3.0]nonane** core follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

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